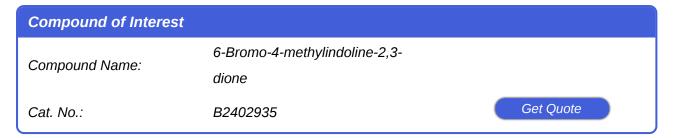


Characterization of 6-Bromo-4-methylindoline-2,3-dione: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Abstract: **6-Bromo-4-methylindoline-2,3-dione** is a halogenated and methylated derivative of isatin (1H-indole-2,3-dione). The isatin core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities. The strategic placement of a bromine atom and a methyl group on the aromatic ring is anticipated to modulate the compound's physicochemical properties and biological profile. This document provides a technical overview of **6-Bromo-4-methylindoline-2,3-dione**, including its physicochemical properties, a proposed synthetic route, and a discussion of the general biological significance of the isatin class of molecules. Due to the limited availability of public experimental data for this specific compound, this guide consolidates known information and provides a theoretical framework for its synthesis and characterization.

Physicochemical Properties

While extensive experimental data for **6-Bromo-4-methylindoline-2,3-dione** is not widely published, its basic molecular properties have been established. This data is crucial for its identification and use in synthetic and screening applications.



Property	Value	Source
CAS Number	2384410-44-8	INVALID-LINK
Molecular Formula	C ₉ H ₆ BrNO ₂	INVALID-LINK
Molecular Weight	240.05 g/mol	INVALID-LINK
Purity	Typically ≥95%	INVALID-LINK
InChI Key	ONXWZUFXDKESFD- UHFFFAOYSA-N	INVALID-LINK

Note: Properties such as melting point, solubility, and detailed spectroscopic data are not currently available in public literature and would require experimental determination.

Proposed Synthesis Protocol

The synthesis of substituted isatins is well-documented, with the Sandmeyer isatin synthesis being one of the most common and adaptable methods. This process involves the reaction of a substituted aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized under strong acidic conditions.

A plausible synthetic route for **6-Bromo-4-methylindoline-2,3-dione** would start from the commercially available 2-bromo-4-methylaniline. The proposed two-step protocol is detailed below.

Step 1: Synthesis of N-(2-bromo-4-methylphenyl)-2-(hydroxyimino)acetamide (Intermediate)

Materials:

- 2-Bromo-4-methylaniline
- · Chloral hydrate
- Hydroxylamine hydrochloride
- Sodium sulfate, anhydrous



- · Hydrochloric acid, concentrated
- Deionized water
- Ethanol

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve chloral hydrate (1.1 eq) in deionized water.
- Add anhydrous sodium sulfate to saturation.
- In a separate beaker, prepare a solution of 2-bromo-4-methylaniline (1.0 eq) in water and concentrated hydrochloric acid.
- Add the aniline solution to the chloral hydrate solution, followed by a solution of hydroxylamine hydrochloride (3.0 eq) in water.
- Heat the mixture to reflux for 1-2 hours. The formation of a precipitate indicates the formation
 of the isonitrosoacetanilide intermediate.
- Cool the reaction mixture to room temperature and then in an ice bath.
- Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to yield the crude intermediate. Recrystallization from ethanol may be performed for purification.

Step 2: Cyclization to 6-Bromo-4-methylindoline-2,3-dione

Materials:

- N-(2-bromo-4-methylphenyl)-2-(hydroxyimino)acetamide (Intermediate from Step 1)
- Sulfuric acid, concentrated (98%)

Procedure:

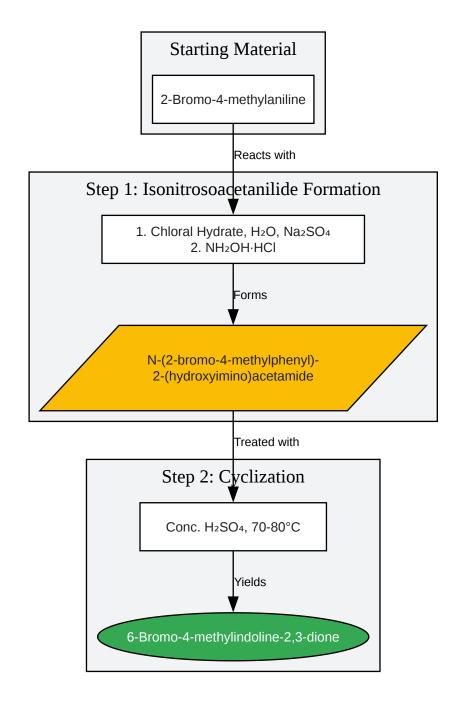


- Pre-heat concentrated sulfuric acid to 50-60°C in a beaker with magnetic stirring.
- Carefully and portion-wise, add the dried intermediate from Step 1 to the heated sulfuric acid. The temperature should be monitored and maintained between 70-80°C.
- After the addition is complete, continue stirring at this temperature for an additional 10-15 minutes to ensure complete cyclization.
- Allow the reaction mixture to cool slightly before pouring it carefully over crushed ice with stirring.
- The product will precipitate as a solid. Collect the solid by vacuum filtration.
- Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper.
- Dry the product completely to obtain crude **6-Bromo-4-methylindoline-2,3-dione**. The product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Experimental and Logical Workflows

The following diagrams illustrate the proposed synthetic pathway for **6-Bromo-4-methylindoline-2,3-dione**.





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Proposed Sandmeyer Synthesis of **6-Bromo-4-methylindoline-2,3-dione**.

Expected Spectroscopic Characteristics

While experimental spectra are not available, the structural features of **6-Bromo-4-methylindoline-2,3-dione** allow for the prediction of key spectroscopic signals.



- ¹H NMR: The spectrum is expected to show signals for the aromatic protons, the N-H proton of the indole ring, and the methyl group protons. The aromatic protons should appear as distinct signals in the downfield region (approx. 7.0-8.0 ppm). The N-H proton will likely be a broad singlet, further downfield. The methyl protons will appear as a singlet in the upfield region (approx. 2.0-2.5 ppm).
- 13C NMR: The spectrum will show nine distinct carbon signals. Two signals in the highly deshielded region (approx. 160-185 ppm) will correspond to the C2 and C3 carbonyl carbons. Aromatic carbon signals will appear in the typical range (approx. 110-150 ppm), and the methyl carbon will be in the upfield region (approx. 15-25 ppm).
- IR Spectroscopy: Key vibrational bands are expected for the N-H stretch (around 3200-3400 cm⁻¹), aromatic C-H stretches (around 3000-3100 cm⁻¹), and two distinct carbonyl (C=O) stretches (typically between 1700-1770 cm⁻¹), characteristic of the isatin dione system. C-Br stretching vibrations will appear in the fingerprint region.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Biological and Therapeutic Context

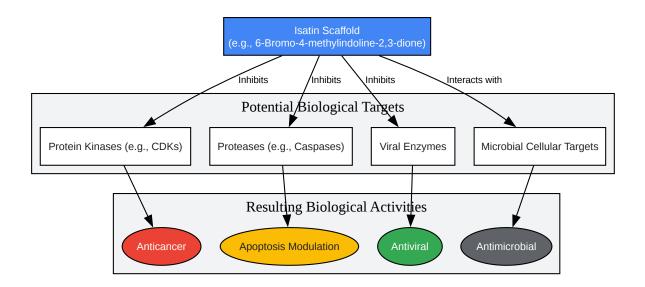
Isatin and its derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities. These activities are often attributed to the ability of the isatin scaffold to interact with various biological targets. While no specific biological data has been published for **6-Bromo-4-methylindoline-2,3-dione**, the general activities of the isatin class include:

- Anticancer Activity: Many isatin derivatives have demonstrated potent cytotoxic effects
 against various cancer cell lines. They can act as inhibitors of key enzymes involved in cell
 cycle regulation, such as cyclin-dependent kinases (CDKs) and other protein kinases.
- Antiviral Activity: Isatin derivatives, particularly thiosemicarbazones, have been investigated for their antiviral properties, including activity against HIV.
- Antimicrobial Activity: A broad spectrum of antibacterial and antifungal activities has been reported for various substituted isatins.



• Enzyme Inhibition: The isatin core is a known inhibitor of several enzyme classes, including caspases (implicated in apoptosis) and other proteases.

The introduction of a bromine atom at the 6-position and a methyl group at the 4-position is a common strategy in medicinal chemistry to enhance potency, modulate selectivity, and improve pharmacokinetic properties such as lipophilicity and metabolic stability. Therefore, **6-Bromo-4-methylindoline-2,3-dione** represents a valuable building block for the synthesis of novel therapeutic agents.



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General biological relevance of the isatin scaffold.

Conclusion

6-Bromo-4-methylindoline-2,3-dione is a synthetically accessible derivative of isatin with potential for applications in drug discovery and development. While detailed, publicly available experimental characterization is currently lacking, its properties and behavior can be largely inferred from the well-established chemistry of the isatin scaffold. The proposed synthetic protocol offers a reliable method for its preparation, enabling further investigation into its unique biological and chemical properties. Researchers are encouraged to use this document as a foundational guide for their work with this and related compounds.



To cite this document: BenchChem. [Characterization of 6-Bromo-4-methylindoline-2,3-dione: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2402935#characterization-of-6-bromo-4-methylindoline-2-3-dione]

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